molecular formula C23H21N3O3S2 B11119450 5-(4-ethylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11119450
M. Wt: 451.6 g/mol
InChI Key: UTQROWPCRIKGQH-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes various functional groups such as hydroxyl, benzoyl, and thiadiazole

Preparation Methods

The synthesis of 5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethylphenyl, hydroxy, and methylbenzoyl groups. The final step involves the incorporation of the thiadiazole moiety. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to form alcohols.

    Substitution: The ethylphenyl and thiadiazole groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and benzoyl groups may interact with enzymes and receptors, modulating their activity. The thiadiazole moiety may play a role in binding to specific proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H21N3O3S2/c1-4-14-7-11-15(12-8-14)18-17(19(27)16-9-5-13(2)6-10-16)20(28)21(29)26(18)22-24-25-23(30-3)31-22/h5-12,18,27H,4H2,1-3H3/b19-17-

InChI Key

UTQROWPCRIKGQH-ZPHPHTNESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2C4=NN=C(S4)SC

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=C(S4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.